![molecular formula C15H18N2 B14238242 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-](/img/structure/B14238242.png)
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is a chemical compound with the molecular formula C15H18N2 It is a member of the quinolinimine family, characterized by a cyclopenta[b]quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by selectively blocking G-protein coupled receptors (GPCRs) that contain a constrained eighth helix (H8). This inhibition is selective for G-protein signaling mediated via G αq, but not G α12 . It acts as a non-orthosteric antagonist of PAR1, inhibiting PAR1 and CCR-4 induced platelet aggregation without affecting PAR4 mediated aggregation . Additionally, it serves as a potent, non-competitive blocker of α2A-adrenergic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Pentyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine
- 4-Pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine
Uniqueness
9H-Cyclopenta[b]quinolin-9-imine, 1,2,3,4-tetrahydro-4-propyl- is unique due to its specific structural features and selective inhibition of GPCRs containing a constrained eighth helix (H8). This selectivity makes it a valuable tool in biochemical research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
4-propyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-imine |
InChI |
InChI=1S/C15H18N2/c1-2-10-17-13-8-4-3-6-11(13)15(16)12-7-5-9-14(12)17/h3-4,6,8,16H,2,5,7,9-10H2,1H3 |
InChI-Schlüssel |
QVNRITZHEBJTBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C2=C(CCC2)C(=N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


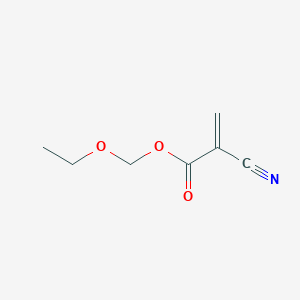

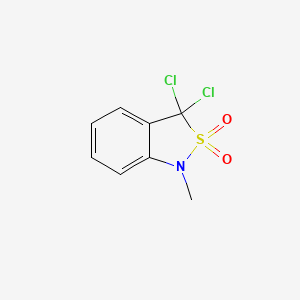
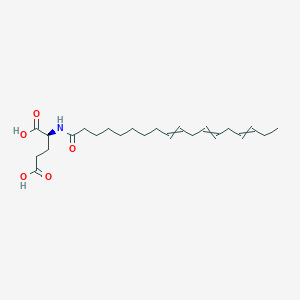
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
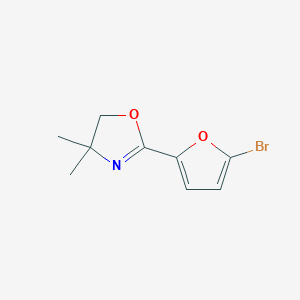
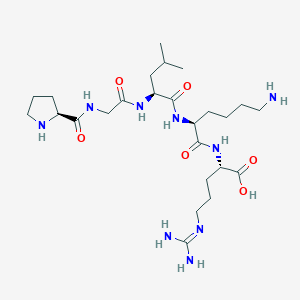
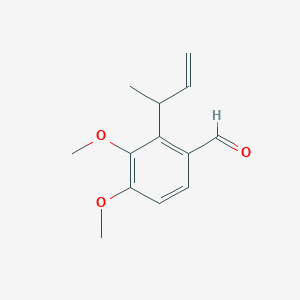
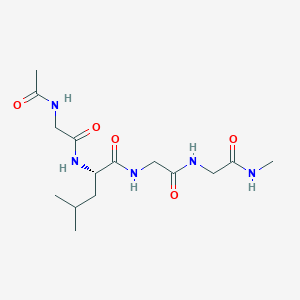
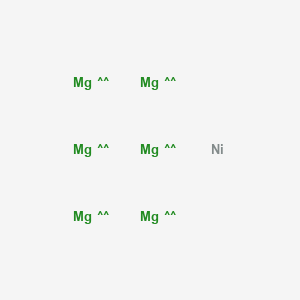
![N-[4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14238253.png)

![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
